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molecular formula C17H13N3O3 B8339753 (2,3-Dihydro-benzofuran-3-yl)-(6-nitro-quinolin-2-yl)-amine

(2,3-Dihydro-benzofuran-3-yl)-(6-nitro-quinolin-2-yl)-amine

Cat. No. B8339753
M. Wt: 307.30 g/mol
InChI Key: WAGOATJROJVDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183380B2

Procedure details

(2,3-Dihydro-benzofuran-3-yl)-(6-nitro-quinolin-2-yl)-amine was prepared according to step A in general example 2 from 2-chloro-6-nitro-quinoline and 2,3-dihydro-benzofuran-3-ylamine (CAS no.: 109926-23-4); MS: m/e=308.3 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1.[O:15]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[CH:17]([NH2:24])[CH2:16]1>>[O:15]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[CH:17]([NH:24][C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=3)[N:3]=2)[CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(C2=C1C=CC=C2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CC(C2=C1C=CC=C2)NC2=NC1=CC=C(C=C1C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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